molecular formula C8H7ClN2 B1593085 6-Chloro-5-methyl-1H-indazole CAS No. 1000341-02-5

6-Chloro-5-methyl-1H-indazole

Cat. No. B1593085
CAS RN: 1000341-02-5
M. Wt: 166.61 g/mol
InChI Key: GOPYPRVEHGZBJY-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1H-indazole (CMIT) is an organic compound belonging to the indazole family. It is a heterocyclic aromatic compound, which is composed of a five-membered ring containing two nitrogen atoms and a chlorine atom. CMIT was first synthesized by the Japanese researcher, Kato, in the early 1990s. Since then, it has been widely studied for its various applications in the fields of science and medicine.

Scientific Research Applications

Antihypertensive Agents

6-Chloro-5-methyl-1H-indazole has been explored for its potential use as an antihypertensive agent . The indazole nucleus is a common feature in many compounds with blood pressure-lowering effects. Researchers have been investigating derivatives of indazole for their ability to modulate vascular resistance and reduce hypertension .

Anticancer Activity

This compound has shown promise in anticancer research , particularly in the synthesis of derivatives that can act as kinase inhibitors. These derivatives have been tested for their efficacy in inhibiting cell growth in various cancer cell lines, including colon and melanoma, with some compounds showing GI50 values in the low micromolar range .

Antidepressant Properties

The indazole moiety, including derivatives like 6-Chloro-5-methyl-1H-indazole, is being studied for its antidepressant properties . Its mechanism involves interacting with central nervous system receptors that influence mood regulation .

Anti-inflammatory Uses

Indazole derivatives are known for their anti-inflammatory properties . They work by inhibiting the production of pro-inflammatory cytokines and mediators, which makes them potential candidates for treating inflammatory diseases .

Antibacterial Applications

The antibacterial activity of indazole derivatives is another area of interest. These compounds can be designed to target specific bacterial enzymes or pathways, offering a new avenue for antibiotic development .

Phosphoinositide 3-Kinase δ Inhibition

6-Chloro-5-methyl-1H-indazole can be employed as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ) . This application is particularly relevant in the treatment of respiratory diseases, where PI3Kδ plays a significant role in inflammatory responses .

Synthetic Methodology Development

The synthesis of indazole derivatives, including 6-Chloro-5-methyl-1H-indazole, is crucial for medicinal chemistry. Recent advances in synthetic methodologies have enabled the efficient and selective production of these compounds, which is essential for their application in drug discovery .

Tyrosine Kinase Inhibition

Some indazole derivatives are used as tyrosine kinase inhibitors . These inhibitors have been approved for conditions like renal cell carcinoma and are an active area of research for the development of new cancer therapies .

properties

IUPAC Name

6-chloro-5-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYPRVEHGZBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646925
Record name 6-Chloro-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-1H-indazole

CAS RN

1000341-02-5
Record name 6-Chloro-5-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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